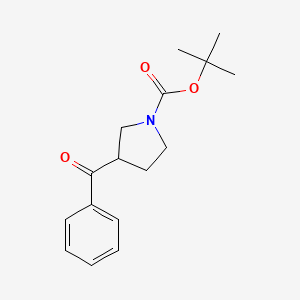

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate

説明

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 . It is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4°C . It has a molecular weight of 275.35 .科学的研究の応用

Anticancer and Antimicrobial Properties

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate derivatives have been studied for their anticancer and antimicrobial properties. Research involving palladium, gold, and silver N-heterocyclic carbene complexes, including similar structures, demonstrated potent anticancer activity against human tumor cells such as cervical, breast, and colon adenocarcinoma. These compounds also exhibited significant antimicrobial properties (Ray et al., 2007).

Role in Metabolism and Pharmacokinetics

Investigations into the metabolism of related compounds show involvement of various cytochrome P450 isoforms. For instance, a study on a prostaglandin E2 agonist with a tert-butyl moiety revealed intricate metabolic pathways including oxidation and N-dealkylation, highlighting the role of these compounds in drug metabolism (Prakash et al., 2008).

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound and its analogs have been used for α-amidoalkylation of ambident nucleophiles, indicating their utility in creating complex organic molecules (Dobrev et al., 1992). They are also employed in the synthesis of small molecule anticancer drugs, serving as crucial intermediates in the development of novel therapeutic agents (Zhang et al., 2018).

Supramolecular Chemistry and Crystallography

These compounds contribute to the study of supramolecular chemistry and crystallography. Their structures, influenced by weak intermolecular interactions, are critical in understanding the formation of complex molecular assemblies (Samipillai et al., 2016).

Catalyst Development in Chemical Reactions

This compound derivatives are used in catalyst development, enhancing the efficiency of chemical reactions like alkoxycarbonylation of alkenes. These catalysts have shown significant potential in transforming a wide range of olefins into valuable ester products (Dong et al., 2017).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPNWDUEBLZQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)

![(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2727904.png)

![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2727908.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2727910.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)